molecular formula C16H15N3O3 B2554506 (2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide CAS No. 1421586-92-6

(2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide

Cat. No.: B2554506
CAS No.: 1421586-92-6
M. Wt: 297.314
InChI Key: YRZPORWOLUOROA-VOTSOKGWSA-N
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Description

The compound "(2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide" features a conjugated enamide linker bridging two heterocyclic moieties: a furan-2-yl group and a 1-methyl-1H-pyrazole ring substituted with another furan-2-yl group. The (2E)-configuration of the enamide group likely enhances planarity and conjugation, which may influence binding interactions with biological targets.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-19-14(15-5-3-9-22-15)10-12(18-19)11-17-16(20)7-6-13-4-2-8-21-13/h2-10H,11H2,1H3,(H,17,20)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZPORWOLUOROA-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the enamide linkage: This step involves the reaction of the furan-pyrazole intermediate with an appropriate acyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Pyrazolines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan and pyrazole rings exhibit significant antimicrobial properties. The structural features of (2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide suggest it may interact effectively with microbial targets, potentially leading to the development of new antimicrobial agents .

Anti-inflammatory Properties

Studies have shown that pyrazole derivatives possess anti-inflammatory effects. The incorporation of furan rings may enhance this activity, making the compound a candidate for further investigation in treating inflammatory diseases .

Anticancer Potential

The compound's structure allows for interactions with various biological pathways involved in cancer progression. Preliminary studies suggest that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells, warranting further exploration into its anticancer properties .

Agrochemical Applications

Furan derivatives are also explored for their potential as agrochemicals. Their ability to act as herbicides or fungicides can be attributed to their biological activity against plant pathogens. The specific application of this compound in this field remains to be fully elucidated but presents an exciting area for research.

Organic Synthesis

The compound can serve as a versatile intermediate in organic synthesis due to its reactive functional groups. It can be utilized in the preparation of more complex molecules through various chemical reactions such as nucleophilic substitution, coupling reactions, and cycloadditions. This versatility makes it valuable in the synthesis of pharmaceuticals and other fine chemicals.

Case Studies and Research Findings

  • Synthesis of Heterocycles : A study demonstrated the synthesis of various heterocyclic compounds using furan-based precursors, highlighting the utility of furan derivatives in generating biologically active molecules .
  • Biological Activity Evaluation : Another research article evaluated the biological activities of pyrazole derivatives, revealing promising results for compounds similar to this compound against specific microbial strains .
  • Quantum Chemical Investigations : Computational studies have been conducted to understand the electronic properties and potential reactivity of furan-containing compounds, providing insights into their behavior in biological systems and synthetic applications .

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs, differing primarily in substituents and core heterocycles. Key comparisons include:

Table 1: Structural and Physical Properties of Analogs
Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Yield (%) Lipinski Compliance
Target Compound Not Provided Not Provided Enamide, Furan, Pyrazole Not Reported Not Given Likely*
(2E)-3-(furan-2-yl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide C20H15N2O3 331.35 Enamide, Furan, Benzoxazole Not Reported Not Given Likely*
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C13H11N3O4 273.24 Pyrazol-3-one, Nitro, Acetyl 170 69.8 Yes
2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide C14H17N3O 243.31 Pyrazole, Acetamide Not Reported 86 Likely*
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide C24H20N2O5 416.43 Enamide, Cyano, Nitrophenyl, Furan Not Reported Not Given Unlikely†

*Lipinski compliance inferred from molecular weight (<500) and functional groups.
†High molecular weight (416.43) and nitro group may reduce compliance.

Key Observations:

Heterocyclic Core Differences: The target compound’s pyrazole core contrasts with benzoxazole in and pyrazol-3-one in . The nitro group in and introduces strong electron-withdrawing effects, whereas furan substituents in the target compound enhance electron-richness, possibly improving binding to electrophilic targets.

Linker Variations :

  • The enamide linker in the target compound and promotes conjugation and rigidity compared to the acetamide group in , which may exhibit greater rotational flexibility.

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Structural Characteristics

This compound is characterized by the presence of furan and pyrazole moieties, which are known for their significant pharmacological properties. The unique combination of these structural features may enhance its interaction with various biological targets.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit potent anticancer properties. For instance, studies have shown that certain pyrazole compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 with IC50 values as low as 0.08 µM, indicating strong potential against breast cancer cells .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by its structural similarity to other pyrazole derivatives that have demonstrated significant inhibition of inflammatory mediators. For example, some derivatives have shown comparable efficacy to established anti-inflammatory drugs like indomethacin in carrageenan-induced edema models .

3. Antimicrobial Activity

The compound's furan and pyrazole components suggest potential antimicrobial activity. Pyrazole derivatives have been documented to exhibit broad-spectrum antimicrobial effects, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens . This positions the compound as a candidate for further exploration in antimicrobial therapies.

Case Study 1: Anticancer Efficacy

A study conducted by Sangani et al. (2014) evaluated a series of pyrazole derivatives for their anticancer activity. Among them, a derivative similar to this compound exhibited significant antiproliferative effects on MCF-7 cells with an IC50 value of 0.08 µM, highlighting the potential of this class of compounds in cancer therapy .

Case Study 2: Anti-inflammatory Mechanisms

In a study by Kendre et al. (2015), several pyrazole derivatives were tested for their anti-inflammatory effects using various in vivo models. The results indicated that compounds with structural similarities to this compound significantly reduced paw edema in rats, demonstrating their potential as effective anti-inflammatory agents .

Data Table: Comparison of Biological Activities

Compound NameStructural FeaturesBiological ActivityIC50/Activity Level
This compoundFuran and Pyrazole ringsAnticancerIC50 = 0.08 µM (MCF-7)
Pyrazole Derivative APyrazole coreAnti-inflammatoryComparable to indomethacin
Pyrazole Derivative BFuran ringAntimicrobialMIC = 10 µg/mL

Q & A

Q. How can researchers design an efficient synthetic route for (2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide?

Methodological Answer: A viable approach involves palladium-catalyzed reductive cyclization or cross-coupling reactions to assemble the pyrazole and furan moieties. For example, nitroalkenes or nitroarenes can be reduced using formic acid derivatives as CO surrogates to form heterocyclic cores (e.g., pyrazoles) under controlled conditions . The stereoselective formation of the (2E)-prop-2-enamide group requires careful optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) to minimize isomerization. Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography resolves the stereochemistry of the (2E)-configured enamide and confirms intramolecular interactions (e.g., hydrogen bonding between the amide and furan oxygen) .
  • NMR spectroscopy (1H/13C) identifies proton environments, such as the methyl group on the pyrazole (δ ~3.2 ppm) and the vinyl protons (δ ~6.5–7.5 ppm). HSQC and HMBC correlations validate connectivity .
  • High-resolution mass spectrometry (HRMS) confirms the molecular formula (C19H17N3O3) with a mass accuracy of <3 ppm .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Solubility profiling in polar (DMSO, methanol) and non-polar solvents (dichloromethane) is performed via gravimetric analysis or UV-Vis spectroscopy.
  • Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure identify degradation pathways. HPLC monitors purity over time .
  • Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition temperatures >200°C typical for such heterocycles .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the enamide’s α,β-unsaturated carbonyl system is prone to Michael additions .
  • Molecular dynamics simulations model solvent interactions and conformational flexibility, revealing steric hindrance around the pyrazole-methyl group .
  • ADMET prediction tools (e.g., SwissADME) estimate bioavailability and metabolic stability based on logP (~2.8) and topological polar surface area (~75 Ų) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog synthesis : Replace the furan with thiophene or benzofuran to assess π-π stacking effects. Modify the pyrazole’s methyl group to bulkier substituents (e.g., ethyl, isopropyl) to probe steric effects .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity. Correlate IC50 values with substituent electronic profiles .
  • Crystallographic overlay of ligand-target complexes (e.g., PDB structures) identifies critical binding motifs .

Q. What experimental strategies validate the compound’s proposed reaction mechanisms (e.g., catalytic cycles)?

Methodological Answer:

  • Isotopic labeling : Use 13C-labeled CO surrogates (e.g., H13COOH) in palladium-catalyzed reactions to track carbonyl incorporation via 13C NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps (e.g., C–H activation vs. reductive elimination) .
  • In situ monitoring : Operando IR spectroscopy detects transient intermediates (e.g., Pd–CO complexes) during catalysis .

Q. How can researchers address discrepancies in reported biological activity data?

Methodological Answer:

  • Assay standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal assays (e.g., Western blot vs. ELISA) .
  • Proteomic profiling : Use mass spectrometry to confirm target engagement and off-target effects in cellular models .

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